molecular formula C21H37N5O2 B14652420 Theophylline, 7-(2-(dodecylamino)ethyl)- CAS No. 52943-53-0

Theophylline, 7-(2-(dodecylamino)ethyl)-

Cat. No.: B14652420
CAS No.: 52943-53-0
M. Wt: 391.6 g/mol
InChI Key: SMZXNZSBMIOIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theophylline, 7-(2-(dodecylamino)ethyl)- is a derivative of theophylline, a well-known methylxanthine compound Theophylline itself is commonly used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-(2-(dodecylamino)ethyl)- typically involves the following steps:

    Starting Material: Theophylline is used as the starting material.

    Alkylation: Theophylline undergoes alkylation with 2-(dodecylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Theophylline, 7-(2-(dodecylamino)ethyl)- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of theophylline and 2-(dodecylamino)ethyl chloride are reacted in industrial reactors.

    Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield.

    Purification: Industrial-scale purification methods like large-scale chromatography or crystallization are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(2-(dodecylamino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of theophylline.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Theophylline, 7-(2-(dodecylamino)ethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in respiratory diseases and other conditions.

    Industry: Used in the development of new materials and formulations.

Mechanism of Action

The mechanism of action of Theophylline, 7-(2-(dodecylamino)ethyl)- involves:

    Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP.

    Adenosine Receptor Blockade: Blocks adenosine receptors, resulting in bronchodilation and other effects.

    Histone Deacetylase Activation: Activates histone deacetylase, which may contribute to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: The parent compound, used as a bronchodilator.

    Caffeine: Another methylxanthine with similar pharmacological effects.

    Theobromine: A methylxanthine found in chocolate with similar but milder effects.

Properties

CAS No.

52943-53-0

Molecular Formula

C21H37N5O2

Molecular Weight

391.6 g/mol

IUPAC Name

7-[2-(dodecylamino)ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H37N5O2/c1-4-5-6-7-8-9-10-11-12-13-14-22-15-16-26-17-23-19-18(26)20(27)25(3)21(28)24(19)2/h17,22H,4-16H2,1-3H3

InChI Key

SMZXNZSBMIOIRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCN1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.